molecular formula C16H21NO4 B15130943 3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid

3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid

Cat. No.: B15130943
M. Wt: 291.34 g/mol
InChI Key: DDNMNEBAJNRCIR-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyloxycarbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a reaction with a suitable propanoic acid derivative, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid: This compound has a similar structure but with the benzyloxycarbonyl group attached to the 4-position of the piperidine ring.

    3-(1-((tert-Butoxycarbonyl)piperidin-3-yl)propanoic acid: This compound features a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid is unique due to the specific positioning of the benzyloxycarbonyl group and the propanoic acid moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)9-8-13-7-4-10-17(11-13)16(20)21-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,18,19)

InChI Key

DDNMNEBAJNRCIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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